N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide
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Description
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
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Biological Activity
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N5O. The compound features a unique arrangement of functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Weight | 319.37 g/mol |
LogP | 2.34 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 75.43 Ų |
Antimicrobial Activity
Research has shown that compounds related to pyrimidines and pyrazoles exhibit significant antimicrobial properties. A study indicated that derivatives of dihydropyrimidines possess antibacterial activity against various strains of bacteria, including resistant strains . The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Anticancer Potential
This compound has been explored for its anticancer effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression, which may lead to therapeutic applications in targeted cancer therapies .
Case Study 1: Antibacterial Activity
In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity .
Case Study 2: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cell lines (MCF7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
Properties
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-5-6-12(20)16-11-7-10(3)18-19(11)14-15-9(2)8-13(21)17-14/h7-8H,4-6H2,1-3H3,(H,16,20)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPAEDGBNDZALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.